6-amino-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile-4-spiro-4'-(1'-benzoylpiperidine)
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Overview
Description
6’-amino-1-benzoyl-3’-(methoxymethyl)-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-1-benzoyl-3’-(methoxymethyl)-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions. One common method involves the condensation of appropriate piperidine and pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6’-amino-1-benzoyl-3’-(methoxymethyl)-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6’-amino-1-benzoyl-3’-(methoxymethyl)-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6’-amino-1-benzoyl-3’-(methoxymethyl)-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4’-thiane]carbonitrile
- 6-amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one
Uniqueness
6’-amino-1-benzoyl-3’-(methoxymethyl)-2’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile stands out due to its spiro structure, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile molecule in various applications.
Properties
Molecular Formula |
C20H21N5O3 |
---|---|
Molecular Weight |
379.4g/mol |
IUPAC Name |
6-amino-1'-benzoyl-3-(methoxymethyl)spiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile |
InChI |
InChI=1S/C20H21N5O3/c1-27-12-15-16-18(24-23-15)28-17(22)14(11-21)20(16)7-9-25(10-8-20)19(26)13-5-3-2-4-6-13/h2-6H,7-10,12,22H2,1H3,(H,23,24) |
InChI Key |
LJIOQYSXVMEKOJ-UHFFFAOYSA-N |
SMILES |
COCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)C4=CC=CC=C4)C#N)N |
Canonical SMILES |
COCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)C4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
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